1-(Pyridin-2-yl)cyclopropanol

Endocrinology Oncology Drug Discovery

1-(Pyridin-2-yl)cyclopropanol (CAS 138835-98-0) is a validated, high-purity heterocyclic building block essential for C-H functionalization and medicinal chemistry. Its unique, ring-strained structure drives high yields in oxidative transformations and serves as a key scaffold for potent PR and CRTH2 antagonists. Procure this analytically defined compound to ensure assay reproducibility and avoid the risks of unverified analogs.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 138835-98-0
Cat. No. B140167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-2-yl)cyclopropanol
CAS138835-98-0
SynonymsCyclopropanol, 1-(2-pyridinyl)- (9CI)
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC=CC=N2)O
InChIInChI=1S/C8H9NO/c10-8(4-5-8)7-3-1-2-6-9-7/h1-3,6,10H,4-5H2
InChIKeyBFIKUCHBTBEAGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridin-2-yl)cyclopropanol for Procurement: A Quantitative Comparison of Potency, Selectivity, and Metabolic Stability


1-(Pyridin-2-yl)cyclopropanol (CAS: 138835-98-0) is a heterocyclic building block comprising a cyclopropanol ring fused to a pyridine moiety at the 2-position . With a molecular weight of 135.16 g/mol, this tertiary alcohol exhibits a unique ring-strained structure that confers high reactivity in oxidative transformations [1] and serves as a key pharmacophore in bioactive molecules. Its significance in medicinal chemistry stems from its utility as an alkylating reagent in C-H functionalization reactions [2] and as a core scaffold in receptor antagonists. This guide provides a quantitative, comparator-driven analysis to support informed procurement decisions by highlighting specific, measurable points of differentiation.

Why Generic 1-(Pyridin-2-yl)cyclopropanol Substitution Fails: Risk of Variable Potency and Metabolic Stability


Substituting 1-(pyridin-2-yl)cyclopropanol with closely related analogs, such as its methyl-substituted derivative (CAS: 138835-97-9) or other cyclopropanols, introduces significant risk of altered pharmacological and synthetic outcomes. Minor structural modifications can drastically impact key properties: a methyl group addition changes molecular weight, lipophilicity, and steric bulk, which directly influences receptor binding affinity, metabolic stability, and synthetic yield [1]. As the evidence below demonstrates, even within a narrow chemical space, the target compound exhibits a unique profile of high nanomolar potency at specific receptors [2] and distinct metabolic stability in human liver fractions that is not easily predicted or replicated. Procurement of an unverified analog without matched analytical data can lead to failed assays, misleading SAR studies, and wasted development resources. The following sections provide the specific, comparator-backed data required for risk-managed selection.

Quantitative Evidence for 1-(Pyridin-2-yl)cyclopropanol: Potency, Selectivity, and Reactivity Compared


Superior Progesterone Receptor (PR) Antagonism vs. Agonism Window in Human T47D Cells

1-(Pyridin-2-yl)cyclopropanol demonstrates potent antagonism of the human progesterone receptor (PR) with an IC50 of 3.20 nM, while its agonistic activity is negligible (EC50 = 3000 nM) [1]. This represents a >900-fold functional selectivity window for antagonism over agonism, a crucial differentiation factor for therapeutic applications where PR antagonism is desired without partial agonist effects. The data provide a clear, quantitative advantage over hypothetical analogs that may not have been screened for this specific functional bias.

Endocrinology Oncology Drug Discovery

Moderate CRTH2 Receptor Antagonism Compared to a High-Affinity Reference Standard

1-(Pyridin-2-yl)cyclopropanol acts as an antagonist at the human chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a key target for allergic inflammation, with an IC50 of 85 nM [1]. While not as potent as some highly optimized clinical candidates, this activity level is a well-defined benchmark. In contrast, a structurally related cyclopropyl-containing analog from US Patent 9663513 exhibits picomolar binding (Ki = 0.050 nM) to a different target (PDE10A) [2]. This cross-target comparison highlights that the specific substitution pattern on the cyclopropanol-pyridine core dramatically tunes target engagement, with the parent 1-(pyridin-2-yl)cyclopropanol offering a moderate, measurable affinity for CRTH2.

Immunology Inflammation Respiratory Disease

Complete UGT-Mediated Metabolic Stability in Human Liver S9 Fraction

In an in vitro ADME assay, 1-(pyridin-2-yl)cyclopropanol demonstrated high metabolic stability towards UGT-mediated glucuronidation. After 60 minutes of incubation at 5 µM in human liver S9 fraction supplemented with UDPGA, 100% of the parent compound remained unchanged . This contrasts sharply with the general observation that cyclopropanol derivatives can be metabolically labile. While specific quantitative comparator data for a close analog under identical conditions is not available, this data point serves as a class-level inference: the unsubstituted 1-(pyridin-2-yl)cyclopropanol possesses a metabolic profile that resists a major clearance pathway, which is a desirable and non-obvious property for a lead-like scaffold.

ADME Pharmacokinetics Drug Metabolism

Physicochemical and Reactivity Profile vs. Methyl-Substituted Analog

1-(Pyridin-2-yl)cyclopropanol (C8H9NO, MW 135.16) and its methyl-substituted analog, (1R,2S)-2-methyl-1-(pyridin-2-yl)cyclopropanol (C9H11NO, MW 149.19) , exhibit key structural differences that impact their properties. The addition of a methyl group in the analog increases molecular weight (+14 Da), calculated density (1.184 vs. 1.274 g/cm³), and lipophilicity. Furthermore, tertiary cyclopropanols like the target compound are known to undergo chromic acid oxidation 10³ to 10⁶ times faster than secondary alcohols, a unique reactivity that is modulated by substituents [1]. The unsubstituted scaffold therefore provides a less sterically hindered and more reactive starting point for derivatization, making it a versatile choice for library synthesis.

Synthetic Chemistry Medicinal Chemistry Property Prediction

Top Application Scenarios for 1-(Pyridin-2-yl)cyclopropanol Based on Quantitative Evidence


Building a Focused Library for Progesterone Receptor (PR) Antagonist Discovery

Given its potent PR antagonism (IC50 = 3.20 nM) and a high functional selectivity ratio (>900-fold over agonism) in human T47D cells [1], 1-(pyridin-2-yl)cyclopropanol is a validated starting point for developing novel PR antagonists. Researchers can procure this compound with confidence that its core scaffold provides the desired biological bias, thereby focusing synthetic efforts on optimizing pharmacokinetic or selectivity parameters against other nuclear receptors rather than fundamental pharmacology.

Synthesis of CRTH2 Antagonist Analogs with Moderate Affinity

The compound's demonstrated CRTH2 antagonism (IC50 = 85 nM) in a CHO cell membrane assay [2] makes it suitable for programs targeting allergic and inflammatory diseases where a moderate level of target engagement is desired. The scaffold's affinity is well-characterized, allowing medicinal chemists to use it as a control or a starting point for optimization towards higher potency or improved drug-like properties.

Scaffold Diversification via Oxidative Ring-Opening and C-H Alkylation

The unique, ring-strained cyclopropanol structure of this compound exhibits exceptionally high reactivity in oxidative transformations [3] and serves as an efficient alkylating reagent in C-H functionalization, such as the Cp*CoIII-catalyzed C2-alkylation of indoles [4]. This reactivity profile is quantitatively distinct from non-strained alcohols, enabling chemists to perform rapid derivatization. Procuring this specific building block is essential for achieving the high yields and selectivity reported in these synthetic methodologies.

Hit-to-Lead Optimization for Metabolically Stable Scaffolds

The finding that 1-(pyridin-2-yl)cyclopropanol is completely stable (100% parent remaining) in a human liver S9 fraction UGT metabolism assay is a critical data point for drug discovery projects. This evidence supports its selection as a core scaffold that is likely to resist glucuronidation, a common metabolic clearance pathway. Procurement of this compound allows for the exploration of this favorable ADME property in a lead series without the immediate need for extensive metabolic blocking strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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